3-(Trifluoromethyl)bicyclo[3.1.0]hexane-3-carboxylic acid
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Overview
Description
3-(Trifluoromethyl)bicyclo[310]hexane-3-carboxylic acid is a compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)bicyclo[3.1.0]hexane-3-carboxylic acid typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)bicyclo[3.1.0]hexane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-(Trifluoromethyl)bicyclo[3.1.0]hexane-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical studies to understand its interactions with biological molecules.
Industry: The compound can be used in materials science for developing new materials with unique properties.
Mechanism of Action
The mechanism by which 3-(Trifluoromethyl)bicyclo[3.1.0]hexane-3-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic structure but may have different substituents.
Trifluoromethyl-substituted compounds: Compounds with a trifluoromethyl group but different core structures.
Uniqueness
3-(Trifluoromethyl)bicyclo[3.1.0]hexane-3-carboxylic acid is unique due to the combination of its bicyclic structure and the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H9F3O2 |
---|---|
Molecular Weight |
194.15 g/mol |
IUPAC Name |
3-(trifluoromethyl)bicyclo[3.1.0]hexane-3-carboxylic acid |
InChI |
InChI=1S/C8H9F3O2/c9-8(10,11)7(6(12)13)2-4-1-5(4)3-7/h4-5H,1-3H2,(H,12,13) |
InChI Key |
RYQWQRBBYVWHMB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1CC(C2)(C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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